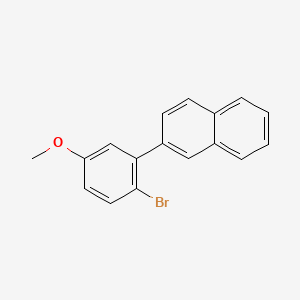

2-(2-Bromo-5-methoxyphenyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

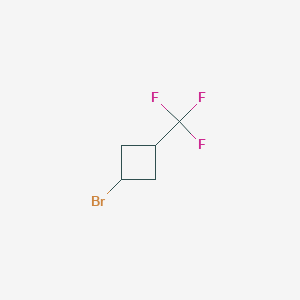

“2-(2-Bromo-5-methoxyphenyl)naphthalene” is a chemical compound with the CAS Number: 1393793-79-7 . It has a molecular weight of 313.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “2-(2-Bromo-5-methoxyphenyl)naphthalene” is1S/C17H13BrO/c1-19-15-8-9-17 (18)16 (11-15)14-7-6-12-4-2-3-5-13 (12)10-14/h2-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“2-(2-Bromo-5-methoxyphenyl)naphthalene” is a solid at room temperature . It has a molecular weight of 313.19 . The compound should be stored in a refrigerator .科学的研究の応用

Application in Organic Synthesis

2-(2-Bromo-5-methoxyphenyl)naphthalene has been studied in the context of organic synthesis. For example, Boovanahalli et al. (2004) explored its use in the cleavage of ethers using ionic liquid halide nucleophilicity, offering a green chemical method for ether cleavage (Boovanahalli et al., 2004).

Role in Heterocyclic Synthesis

Research by Mezheritskii et al. (2006) involved reactions of naphthalene derivatives, including 2-bromo-5-methoxynaphthalen-1-ol, with various carbonyl compounds under acidic conditions. This study contributed to the understanding of heterocyclic synthesis (Mezheritskii et al., 2006).

Anticancer Research

Madadi et al. (2018) synthesized and evaluated 2-naphthaleno trans-stilbenes and cyanostilbenes as potential anticancer agents. Their research highlighted the significance of the naphthalene moiety in the synthesis of cytotoxic analogs (Madadi et al., 2018).

Antimitotic Effects

Maya et al. (2005) synthesized naphthalene analogues of combretastatins and studied their cytotoxic and antimitotic effects, demonstrating the importance of the naphthalene moiety in medicinal chemistry (Maya et al., 2005).

Anti-inflammatory Activity

Guruswamy and Jayarama (2020) explored the synthesis of 2-bromo-6-hydroxy-4-methoxyphenyl compounds, including those with naphthalene moieties, for their anti-inflammatory activities (Guruswamy & Jayarama, 2020).

Chiral Recognition Studies

Ghosn and Wolf (2011) investigated the use of 1,8-bisphenolnaphthalene for enantioselective recognition of amines, contributing to the field of stereochemistry (Ghosn & Wolf, 2011).

Synthesis of Derivatives

Xu and He (2010) and others have focused on the synthesis of various derivatives of bromo-substituted naphthalenes for different applications, including medicinal chemistry and materials science (Xu & He, 2010).

Interaction with Proteins

Studies such as those by Ghosh et al. (2016) have explored the interaction of naphthalene derivatives with proteins like Bovine Serum Albumin, contributing to our understanding of protein-ligand interactions (Ghosh, Rathi, & Arora, 2016).

Environmental Applications

Research by Meckenstock et al. (2000) investigated the anaerobic degradation of naphthalene, shedding light on environmental processes and bioremediation strategies (Meckenstock et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

特性

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-15-8-9-17(18)16(11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMODPBBEJMZHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methoxyphenyl)naphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)

![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)